An In-depth Technical Guide to 1,2-Dibromo-4,5-bis(octyloxy)benzene
An In-depth Technical Guide to 1,2-Dibromo-4,5-bis(octyloxy)benzene
Abstract
This technical guide provides a comprehensive overview of 1,2-Dibromo-4,5-bis(octyloxy)benzene (CAS No. 118132-04-0), a key intermediate in the synthesis of advanced organic materials. This document details the compound's physicochemical properties, provides a robust, field-proven protocol for its synthesis and purification, and discusses its characterization through various analytical techniques. Furthermore, this guide explores the compound's significant applications in the development of functional materials such as phthalocyanines and liquid crystals, and its utility in modern organic synthesis through cross-coupling reactions. This guide is intended for researchers, chemists, and material scientists engaged in the design and synthesis of novel organic electronic and optoelectronic materials.
Introduction
1,2-Dibromo-4,5-bis(octyloxy)benzene is a substituted aromatic compound that has garnered significant interest as a versatile building block in materials science and organic synthesis. Its structure, featuring two bromine atoms ortho to each other and two long-chain octyloxy substituents, provides a unique combination of reactivity and processability. The bromine atoms serve as reactive handles for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. The octyloxy chains, on the other hand, impart solubility in common organic solvents, a crucial property for the solution-based processing of organic electronic devices. This guide aims to provide a detailed technical resource for researchers working with this compound, from its fundamental properties to its practical applications.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 1,2-Dibromo-4,5-bis(octyloxy)benzene is essential for its effective use in research and development. The following table summarizes its key properties.
| Property | Value | Source |
| CAS Number | 118132-04-0 | [1] |
| Molecular Formula | C₂₂H₃₆Br₂O₂ | [1] |
| Molecular Weight | 492.33 g/mol | [1] |
| IUPAC Name | 1,2-dibromo-4,5-bis(octyloxy)benzene | [1] |
| Appearance | Expected to be a solid at room temperature | Inferred from homologous series |
| Melting Point | Estimated to be in the range of 40-60 °C | [2] |
| Solubility | Soluble in common organic solvents like THF, chloroform, and toluene | Inferred from structure |
Note: The melting point is an estimation based on the trend observed in the 1,2-dibromo-4,5-dialkoxybenzene homologous series. The octyl (n=8) derivative is expected to have a melting point in the specified range based on the data for other chain lengths[2].
Synthesis and Purification
The synthesis of 1,2-Dibromo-4,5-bis(octyloxy)benzene is typically achieved through the electrophilic bromination of the precursor, 1,2-bis(octyloxy)benzene. The long alkyl chains of the octyloxy groups are activating and direct the incoming electrophile (bromine) to the ortho and para positions. As the para positions are already substituted, bromination occurs at the available ortho positions.
Synthesis Workflow
The synthesis can be visualized as a two-step process starting from catechol, followed by etherification and then bromination.
Caption: Synthetic pathway to 1,2-Dibromo-4,5-bis(octyloxy)benzene.
Experimental Protocol: Synthesis of 1,2-Dibromo-4,5-bis(octyloxy)benzene
This protocol is adapted from a procedure for a similar compound, 1,4-dibromo-2,5-dibutoxybenzene, and is expected to provide good yields of the target compound.
Materials:
-
1,2-bis(octyloxy)benzene
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium bicarbonate (NaHCO₃) solution (1 M)
-
Methanol
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-bis(octyloxy)benzene (1 equivalent) in glacial acetic acid.
-
Bromination: Cool the solution in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.
-
Neutralization: Filter the precipitate and wash it thoroughly with deionized water, followed by a 1 M sodium bicarbonate solution to neutralize any remaining acid, and finally with deionized water again until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a mixture of methanol and ethyl acetate to afford 1,2-Dibromo-4,5-bis(octyloxy)benzene as a solid.
Rationale: The use of glacial acetic acid as a solvent provides a polar medium that can facilitate the polarization of the Br-Br bond, making the bromine more electrophilic. The excess bromine ensures the complete dibromination of the aromatic ring. The aqueous work-up and neutralization steps are crucial for removing the acetic acid and any unreacted bromine. Recrystallization is an effective method for obtaining a high-purity product.
Characterization
Accurate characterization of the synthesized 1,2-Dibromo-4,5-bis(octyloxy)benzene is critical to confirm its identity and purity. The following are the expected analytical data based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. The two aromatic protons are in identical chemical environments and should appear as a singlet. The protons of the octyloxy chains will show characteristic signals: a triplet for the -OCH₂- protons, a multiplet for the six methylene groups in the middle of the chain, and a triplet for the terminal methyl groups.
-
Predicted ¹H NMR (CDCl₃, 400 MHz): δ 7.0-7.2 (s, 2H, Ar-H), 3.9-4.1 (t, 4H, -OCH₂-), 1.7-1.9 (m, 4H, -OCH₂CH₂-), 1.2-1.6 (m, 20H, -(CH₂)₅-), 0.8-1.0 (t, 6H, -CH₃).
-
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the octyloxy chains. Due to symmetry, only three signals are expected for the aromatic carbons.
-
Predicted ¹³C NMR (CDCl₃, 100 MHz): δ 150-152 (C-O), 115-118 (C-Br), 118-120 (C-H), 70-72 (-OCH₂-), 31-33, 29-30, 25-27, 22-24 (-CH₂-), 14-15 (-CH₃).
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.
-
Expected IR (KBr, cm⁻¹): ~3050-3100 (aromatic C-H stretch), ~2850-2960 (aliphatic C-H stretch), ~1580-1600 (C=C aromatic ring stretch), ~1250 (Ar-O-C stretch), ~550-650 (C-Br stretch).
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The presence of two bromine atoms will result in a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum.
-
Expected MS (EI): m/z (%) = 492/494/496 [M⁺], with a characteristic isotopic pattern for two bromine atoms.
Applications in Organic Synthesis and Materials Science
1,2-Dibromo-4,5-bis(octyloxy)benzene is a valuable precursor for a range of functional organic materials due to its dibromo functionality, which allows for further chemical transformations.
Precursor for Phthalocyanines
Phthalocyanines are large, aromatic macrocyclic compounds with a wide range of applications, including as dyes, catalysts, and in photodynamic therapy.[3] The synthesis of substituted phthalocyanines often starts from substituted phthalonitriles. 1,2-Dibromo-4,5-bis(octyloxy)benzene can be converted to the corresponding 1,2-dicyano-4,5-bis(octyloxy)benzene, which can then undergo cyclotetramerization to form octasubstituted phthalocyanines.[4] The long octyloxy chains enhance the solubility of the resulting phthalocyanine, which is often a major challenge in their processing and application.
Caption: Synthesis of an octa-substituted phthalocyanine.
Building Block for Liquid Crystals
The rod-like shape of 1,2-Dibromo-4,5-bis(octyloxy)benzene, with a rigid aromatic core and flexible alkyl chains, makes it a potential building block for thermotropic liquid crystals.[5][6] The bromine atoms can be replaced with other functional groups through cross-coupling reactions to introduce mesogenic units, leading to the formation of materials with liquid crystalline properties. These materials are of interest for applications in displays and sensors.
Intermediate in Cross-Coupling Reactions
The two bromine atoms on the benzene ring are excellent leaving groups for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[7][8] This allows for the facile formation of new carbon-carbon bonds, enabling the synthesis of a wide variety of complex organic molecules, including conjugated polymers and dendrimers for organic electronics.
-
Suzuki-Miyaura Coupling: Reaction with an organoboron compound to form a C-C bond.[9][10]
-
Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.[7][8]
These reactions provide a powerful platform for extending the conjugation of the aromatic core and for synthesizing novel materials with tailored electronic and optical properties.
Safety and Handling
Based on safety data for similar brominated aromatic compounds, 1,2-Dibromo-4,5-bis(octyloxy)benzene should be handled with care. It is expected to cause skin and eye irritation or burns. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
1,2-Dibromo-4,5-bis(octyloxy)benzene is a strategically important building block in the field of organic materials chemistry. Its synthesis is straightforward, and its unique combination of reactive sites and solubilizing chains makes it a valuable precursor for a diverse range of functional materials. This technical guide has provided a detailed overview of its properties, a reliable synthetic protocol, and an exploration of its key applications. It is anticipated that the information presented herein will be a valuable resource for researchers and scientists working at the forefront of materials science and organic synthesis, facilitating the development of the next generation of organic electronic and optoelectronic devices.
References
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